3-(3-Bromophenyl)-5-chloro-1,2,4-thiadiazole
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, gas, color, etc.) and any distinctive odors .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Continuous Flow Synthesis and Derivatization
Baumann and Baxendale (2017) discussed a continuous flow process for the efficient synthesis and derivatization of 1,2,4-thiadiazole heterocycles. This method enables the safe preparation of gram quantities of 5-chloro-3-phenyl-1,2,4-thiadiazole, which can be further elaborated by reacting with various nucleophiles. This approach provides a valuable entry towards structural diversification of these heterocyclic scaffolds, including bromophenyl-5-chloro-1,2,4-thiadiazoles (Baumann & Baxendale, 2017).
Antimicrobial Activity Evaluation
Güzeldemirci and Küçükbasmacı (2010) synthesized new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing imidazo[2,1-b]thiazole moiety, starting from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide. These compounds showed promising antimicrobial activities when tested against various bacteria and fungi, as well as antituberculosis activity against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).
Anticancer Agent Synthesis
Gomha et al. (2017) synthesized a novel series of thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents. These new pharmacophores were evaluated for their anticancer activity against Hepatocellular carcinoma cell lines, showing promising results (Gomha et al., 2017).
Corrosion Inhibition Studies
Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on the inhibition performances of thiazole and thiadiazole derivatives against corrosion of iron. Their research provides valuable insights into the potential use of these compounds in corrosion prevention (Kaya et al., 2016).
Suzuki-Miyaura Coupling Reactions
Farahat and Boykin (2012) explored the Suzuki-Miyaura coupling reactions of 3,5-dichloro-1,2,4-thiadiazole. Their study led to the production of 3,5-diaryl-1,2,4-thiadiazoles with diverse aryl groups, offering insights into the structural modification of thiadiazoles (Farahat & Boykin, 2012).
Mild Steel Corrosion Behavior
Bentiss et al. (2007) investigated new 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors of mild steel in acidic conditions. This study highlighted the relationship between chemical structure and corrosion inhibition efficiency (Bentiss et al., 2007).
Antifungal Activity Evaluation
Terzioğlu Klip et al. (2010) synthesized novel 1,2,4-triazolylmercaptoacetylthiosemicarbazide and 1,2,4-triazolylmercaptomethyl-1,3,4-thiadiazole analogs, demonstrating significant antifungal activity against various fungi strains (Terzioğlu Klip et al., 2010).
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as binding to active sites, inhibiting enzymatic activity, or modulating signal transduction pathways .
Result of Action
The molecular and cellular effects of 3-(3-Bromophenyl)-5-chloro-1,2,4-thiadiazole’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-bromophenyl)-5-chloro-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2S/c9-6-3-1-2-5(4-6)7-11-8(10)13-12-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJHZWBPBSWEOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NSC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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